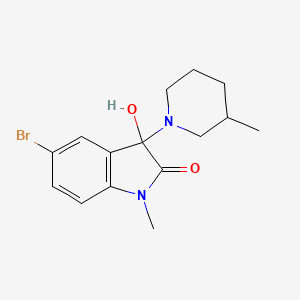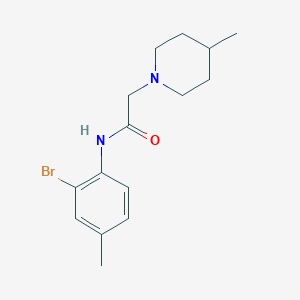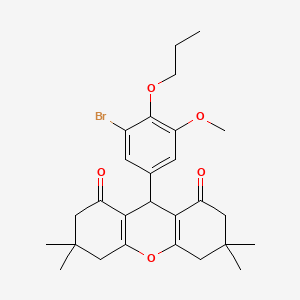
5-bromo-3-hydroxy-1-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-hydroxy-1-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of enzymes involved in various metabolic pathways. It may also modulate the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. In addition, it has been studied for its potential neuroprotective effects and as a modulator of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-3-hydroxy-1-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high purity and yield. Another advantage is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its clinical development.
Orientations Futures
There are several future directions for the research on 5-bromo-3-hydroxy-1-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify the molecular targets involved. Another direction is to study its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to explore its potential use in the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Méthodes De Synthèse
The synthesis of 5-bromo-3-hydroxy-1-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(3-methyl-1-piperidinyl)-1H-indol-5-ol with 2-bromo-1,3-dimethylimidazolidinium hexafluorophosphate in the presence of triethylamine. The reaction is carried out at room temperature, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
5-bromo-3-hydroxy-1-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a neuroprotective agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
5-bromo-3-hydroxy-1-methyl-3-(3-methylpiperidin-1-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-10-4-3-7-18(9-10)15(20)12-8-11(16)5-6-13(12)17(2)14(15)19/h5-6,8,10,20H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWYSBUPRYSMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2(C3=C(C=CC(=C3)Br)N(C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-butoxyphenyl)-3-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4994398.png)
![1-(4-ethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4994400.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4994401.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4994409.png)

![methyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B4994420.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B4994432.png)

![N,N-diethyl-2-[2-(3-methylphenoxy)ethoxy]ethanamine](/img/structure/B4994441.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4994466.png)

![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)
![N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4994483.png)